L-Cysteinylglycyl-L-histidinamide
Description
Contextualization within Tripeptide Chemistry and Biology
Tripeptides are small peptides that play a crucial role in a vast array of biological processes. numberanalytics.com They can function as standalone signaling molecules or be part of larger protein structures. acs.org The specific sequence of the three amino acids is what dictates the tripeptide's unique biological activity. wikipedia.org For instance, glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine) is a well-known tripeptide with vital antioxidant functions in many life forms. wikipedia.org Other examples include Thyrotropin-Releasing Hormone (TRH), which regulates thyroid function, and the Gly-Pro-Hyp sequence, which is critical for the stability of collagen. numberanalytics.com The study of tripeptides like L-Cysteinylglycyl-L-histidinamide is essential for understanding their potential roles in cellular communication, enzymatic reactions, and other physiological pathways.
Significance of Constituent Amino Acid Residues in Peptide Functionality
L-cysteine is a semi-essential amino acid distinguished by its thiol (-SH) group. wikipedia.orgmdpi.com This thiol group is highly reactive, making cysteine a potent nucleophile and a key player in redox (reduction-oxidation) reactions within the cell. researchgate.netnih.gov It can be readily oxidized to form a disulfide bond with another cysteine residue, creating a cystine linkage that is crucial for the stabilization of protein tertiary structure. wikipedia.orgmdpi.com Cysteine's antioxidant properties are most notably demonstrated in the tripeptide glutathione, where it helps to neutralize damaging reactive oxygen species. wikipedia.orgmdpi.com The reactivity of cysteine's thiol group is enhanced when it is in its ionized thiolate form, which is common at physiological pH. researchgate.net
Glycine (B1666218) is the simplest amino acid, with only a single hydrogen atom as its side chain. youtube.com This small size provides a high degree of conformational flexibility, allowing for a wider range of rotation around its bonds compared to other amino acids. youtube.comnih.gov This flexibility is critical in protein structure, often found in turns and loops of polypeptide chains. wikipedia.org In transmembrane helices, for example, glycine can create packing defects that increase local hydration and facilitate helix bending. nih.gov However, this same flexibility can also disrupt stable secondary structures like alpha-helices. youtube.comwikipedia.org
L-histidinamide is a derivative of the amino acid L-histidine. The imidazole (B134444) side chain of histidine is particularly important due to its ability to act as both a proton donor and acceptor at physiological pH. youtube.com This property allows it to participate in proton shuttle mechanisms within the active sites of enzymes. Furthermore, the imidazole ring, along with the amino and carboxyl groups, can coordinate with metal ions, making histidine a versatile ligand in metalloproteins. nih.govcsulb.edu Histidinamide, as a component of a peptide, can engage in various non-covalent interactions, including hydrogen bonding and metal coordination, which are crucial for molecular recognition and binding.
Historical Perspective of Oligopeptide Research Methodologies
The study of oligopeptides, which are short chains of amino acids, has evolved significantly over time. wikipedia.orgtaylorandfrancis.com Early research focused on the isolation and sequencing of naturally occurring peptides to understand their biological functions. The development of solid-phase peptide synthesis (SPPS) revolutionized the field, allowing for the efficient and rapid chemical synthesis of peptides with defined sequences. numberanalytics.com This enabled researchers to create novel peptides and study structure-function relationships in detail. More recent advancements in mass spectrometry and other analytical techniques have further enhanced the ability to analyze and characterize oligopeptides. taylorandfrancis.com The field continues to advance with the development of methods for creating modified and constrained peptides to improve their stability and biological activity.
Overview of Current Research Gaps and Future Directions Pertaining to Specific Tripeptides
While significant progress has been made in understanding the roles of many tripeptides, there are still considerable gaps in our knowledge. For many specific tripeptides, including this compound, the precise biological functions and mechanisms of action remain to be fully elucidated. nih.gov Current research often focuses on identifying the cellular targets and signaling pathways that are modulated by specific tripeptide sequences. online.ua For instance, studies on collagen-derived tripeptides are exploring their potential to influence collagen biosynthesis and cellular aging. nih.govresearchgate.netnih.gov Future research will likely involve a combination of computational modeling and experimental approaches to predict and validate the functions of novel tripeptides. There is also a growing interest in developing tripeptide-based therapeutics, which requires a deeper understanding of their stability, delivery, and potential off-target effects. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
660820-56-4 |
|---|---|
Molecular Formula |
C11H18N6O3S |
Molecular Weight |
314.37 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C11H18N6O3S/c12-7(4-21)11(20)15-3-9(18)17-8(10(13)19)1-6-2-14-5-16-6/h2,5,7-8,21H,1,3-4,12H2,(H2,13,19)(H,14,16)(H,15,20)(H,17,18)/t7-,8-/m0/s1 |
InChI Key |
XOLYSMKOJVIABY-YUMQZZPRSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CS)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)N)NC(=O)CNC(=O)C(CS)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for L Cysteinylglycyl L Histidinamide
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis offers a streamlined and often automated approach for the synthesis of peptides. The growing peptide chain is anchored to an insoluble polymer resin, allowing for easy removal of excess reagents and byproducts by simple filtration and washing. lsu.edu
Fmoc/tBu Chemistry in Tripeptide Elongation
The most common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. peptide.comnih.gov In this orthogonal protection scheme, the Nα-amino group of the growing peptide chain is protected by the base-labile Fmoc group, while the side chains of the amino acids are protected by acid-labile groups, typically derived from tert-butyl alcohol. peptide.com
The synthesis of L-Cysteinylglycyl-L-histidinamide on a solid support would proceed in a C-terminal to N-terminal direction. youtube.com The process begins with the attachment of the C-terminal amino acid, in this case, a protected L-histidinamide, to the resin. Each subsequent amino acid is then added in a stepwise manner. A standard elongation cycle involves:
Fmoc Deprotection: The Fmoc group is removed from the resin-bound amino acid or peptide using a secondary amine base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.com
Washing: The resin is thoroughly washed to remove the deprotection reagent and byproducts.
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminal amine. This is repeated for each amino acid in the sequence (Glycine, then Cysteine). researchgate.net
This cycle is repeated until the desired tripeptide sequence is assembled.
Protecting Group Orthogonality for Side Chains
The selection of appropriate protecting groups for the reactive side chains of Cysteine and Histidine is critical to prevent unwanted side reactions during synthesis. nih.gov These protecting groups must be stable to the conditions used for Fmoc deprotection (piperidine) but readily removable during the final cleavage from the resin. peptide.com
Cysteine: The thiol group of Cysteine is highly nucleophilic and prone to oxidation, necessitating protection. acs.org A common protecting group in Fmac/tBu chemistry is the Trityl (Trt) group. sigmaaldrich.compeptide.com The Trt group is acid-labile and is cleaved simultaneously with the side-chain protecting groups of other amino acids and the peptide from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). sigmaaldrich.com Other potential protecting groups for cysteine include the Acetamidomethyl (Acm) and tert-butyl (tBu) groups, although their removal may require specific reagents. sigmaaldrich.com
Histidine: The imidazole (B134444) side chain of Histidine can be problematic due to its basicity and nucleophilicity, which can lead to racemization and other side reactions. peptide.com Trityl (Trt) based protecting groups are commonly used for the histidine side chain in Fmoc SPPS. peptide.com The choice between Trt, Mmt (4-methoxytrityl), and Mtt (4-methyltrityl) depends on the desired acid lability. peptide.com
The orthogonality of the Fmoc (base-labile) and the side-chain protecting groups (acid-labile) is a cornerstone of this strategy, allowing for the selective deprotection of the N-terminus for chain elongation without affecting the side chains. peptide.com
Resin Selection and Cleavage Conditions for Histidinamide C-Terminus
To obtain the C-terminal amide of this compound, a specific type of resin must be employed. Resins such as Rink Amide or Sieber amide are designed to yield a peptide amide upon cleavage. peptide.comfluorochem.co.ukiris-biotech.de These resins contain a linker that, when subjected to strong acidolysis, releases the peptide with a C-terminal amide functionality. iris-biotech.de
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com Scavengers, such as triisopropylsilane (B1312306) (TIS) and water, are included in the cocktail to trap the reactive carbocations generated during the cleavage of the protecting groups, thereby preventing side reactions with sensitive amino acid residues like Cysteine. peptide.com
Solution-Phase Peptide Synthesis (LPPS) Techniques
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves carrying out the coupling reactions in a homogenous solution. creative-peptides.com While it can be more labor-intensive than SPPS, particularly for longer peptides, it is highly scalable and suitable for large-scale production. creative-peptides.com
Fragment Condensation Strategies
For the synthesis of a tripeptide like this compound, a fragment condensation approach can be employed. This involves the synthesis of smaller peptide fragments, which are then coupled together in solution. For instance, a dipeptide fragment (e.g., L-Cysteinylglycine) could be synthesized and then coupled with a protected L-histidinamide.
This strategy can be advantageous in some cases, but it is not without challenges. The solubility of protected peptide fragments can sometimes be an issue, and there is a risk of racemization at the C-terminal residue of the fragment being activated for coupling. peptide.com Careful selection of coupling reagents and reaction conditions is crucial to minimize this risk. peptide.com
Coupling Reagent Selection and Reaction Optimization
The formation of the peptide bond between two amino acids or peptide fragments is facilitated by coupling reagents. creative-peptides.com These reagents activate the carboxylic acid group of one amino acid, making it susceptible to nucleophilic attack by the amino group of the other. creative-peptides.com
Common classes of coupling reagents used in LPPS include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective and widely used. americanpeptidesociety.orgpeptide.com They are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve coupling efficiency. americanpeptidesociety.orgpeptide.com
Phosphonium and Aminium Salts: Reagents such as BOP, PyBOP, HBTU, and HATU are known for their high coupling efficiency and ability to minimize side reactions. bachem.com
The choice of coupling reagent and the optimization of reaction conditions (e.g., solvent, temperature, and stoichiometry) are critical for achieving high yields and purity in solution-phase synthesis. creative-peptides.com
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Principle | Peptide chain is grown on an insoluble resin support. lsu.edu | Reactions are carried out in a homogeneous solution. creative-peptides.com |
| Direction of Synthesis | C-terminus to N-terminus. youtube.com | Can be either C to N or N to C, or via fragment condensation. |
| Purification | Excess reagents removed by washing the resin. lsu.edu | Requires purification after each step (e.g., extraction, crystallization). |
| Automation | Readily automated. | Less amenable to automation. |
| Scalability | Generally used for smaller scale synthesis. | Highly scalable for large-scale production. creative-peptides.com |
| Key Reagents | Fmoc-protected amino acids, specialized resins (e.g., Rink Amide), cleavage cocktails (e.g., TFA). peptide.compeptide.com | Protected amino acids/peptides, coupling reagents (e.g., DCC, HBTU). americanpeptidesociety.orgbachem.com |
Chemoenzymatic Synthesis and Biocatalytic Pathways
The convergence of chemical and enzymatic methods provides a robust platform for constructing complex peptides like this compound. This approach harnesses the specificity of enzymes for particular reactions, mitigating the need for extensive protecting group strategies often required in purely chemical synthesis.
Enzymatic Formation of Peptide Bonds
The formation of peptide bonds is a cornerstone of protein and peptide synthesis. In biological systems, this process is meticulously controlled by ribosomes. In the realm of biocatalysis, enzymes such as proteases and engineered ligases are employed to catalyze the formation of specific peptide linkages. rsc.org For the synthesis of this compound, a stepwise enzymatic approach can be envisioned. For instance, a specific protease could catalyze the ligation of an activated N-terminal cysteine derivative to a glycyl-L-histidinamide dipeptide. The choice of enzyme is critical and is often determined through screening of various biocatalysts to identify one with the desired substrate specificity and catalytic efficiency. rsc.org
Recent discoveries have shown that some enzymes, like acyl-CoA synthetases, can unexpectedly form amide bonds. nih.gov This occurs through an enzymatic formation of an S-acyl-L-cysteine intermediate, followed by a chemical S to N acyl transfer, a mechanism reminiscent of native chemical ligation. nih.gov This novel mechanism could potentially be harnessed for the synthesis of cysteine-containing peptides. nih.gov Furthermore, studies have demonstrated that dipeptides like histidyl-histidine can act as catalysts in the condensation of amino acids, suggesting a potential role for peptide-based catalysts in prebiotic peptide synthesis models. nih.gov
The table below summarizes key enzymes and their potential roles in peptide synthesis.
| Enzyme Class | Example | Potential Application in Synthesis |
| Proteases | Trypsiligase, Subtiligase | Regio- and chemoselective peptide bond formation. rsc.org |
| Ligases | Sortase A, Butelase | Ligation of peptide fragments. rsc.org |
| Acyl-CoA Synthetases | DltA | Formation of N-acyl compounds via an S-acyl intermediate. nih.gov |
Stereoselectivity and Efficiency in Biocatalyzed Reactions
A significant advantage of enzymatic catalysis is the high degree of stereoselectivity, ensuring the formation of the desired L-isomers of the amino acid residues in the peptide chain. nih.gov Enzymes, with their chiral active sites, can distinguish between enantiomers, leading to products with high enantiomeric excess. nih.govnih.gov This is particularly crucial for bioactive peptides where stereochemistry dictates biological function.
The efficiency of biocatalyzed reactions can be influenced by several factors, including enzyme stability, substrate concentration, and reaction conditions. researchgate.net Directed evolution and protein engineering techniques are often employed to enhance enzyme activity and stability, as well as to broaden their substrate scope. researchgate.net For instance, mutations in the active site of an enzyme can lead to improved binding of the substrate and enhanced catalytic turnover. mdpi.com Molecular dynamics simulations can provide insights into enzyme-substrate interactions, guiding the rational design of more efficient biocatalysts. mdpi.com The integration of biocatalysis with other technologies, such as photoredox chemistry, is also expanding the repertoire of enzymatic transformations for stereoselective synthesis. acs.org
Post-Synthetic Modification and Derivatization Strategies
Once the core tripeptide structure of this compound is assembled, further modifications can be introduced to modulate its properties or to attach labels for analytical purposes.
Selective Thiol Modification of Cysteine Residues
The thiol group of the N-terminal cysteine residue is a prime target for selective modification due to its high nucleophilicity. explorationpub.commdpi.com This reactivity allows for the introduction of a wide range of functionalities. Common strategies for thiol modification include:
Michael Addition: Maleimides are frequently used reagents that react specifically with thiols via Michael addition to form stable thioether bonds. mdpi.comthermofisher.com
S-Alkylation: Reagents such as iodoacetamides and benzylic halides react with thiols through S-alkylation. thermofisher.com
Photochemical Methods: Visible light-induced thiol-ene reactions and the use of photochemically removable protecting groups offer mild and specific ways to modify cysteine residues. explorationpub.comnih.gov
Ynamide Hydrosulfuration: A highly chemo-, regio-, and stereoselective hydrosulfuration of ynamides has been developed for the precise modification of cysteine residues in peptides and proteins. acs.org
These modifications can be used to attach various moieties, including fluorescent dyes, affinity tags (like biotin), or polyethylene (B3416737) glycol (PEG) chains to alter the peptide's properties. nih.gov The choice of modification strategy depends on the desired final product and the compatibility with other functional groups in the peptide.
The following table outlines common reagents for cysteine modification.
| Reagent Class | Reaction Type | Product |
| Maleimides | Michael Addition | Thioether |
| Iodoacetamides | S-Alkylation | Thioether |
| Ynamides | Hydrosulfuration | Vinyl Thioether |
| Photolabile Groups | Photochemical Ligation | Thioether (often reversible) |
Amide Functionalization and N-Terminal Acylation
The C-terminal histidinamide and the N-terminal cysteine offer additional sites for functionalization.
C-Terminal Amidation: The C-terminal amide is a common feature in bioactive peptides, often contributing to increased stability against carboxypeptidases. While the histidinamide is already present in the target compound, further functionalization of the imidazole ring of histidine is possible, though less common than thiol or amine modifications. A recent study demonstrated that histidinamide, along with histidine, can protect against copper-induced cell death, highlighting the biological relevance of this C-terminal modification. nih.gov
N-Terminal Acylation: The N-terminal amino group of the cysteine residue can be acylated to introduce various functional groups. nih.gov Acetylation is a common modification that can increase a peptide's stability towards enzymatic degradation by exopeptidases and mimic the structure of native proteins. lifetein.comjpt.com Other acyl groups can also be introduced to modulate the peptide's properties. acs.org Phenol esters have been developed for the selective N-terminal acylation of peptides and proteins. acs.org
Isotope Labeling for Mechanistic Studies
Isotope labeling is an indispensable tool for elucidating reaction mechanisms and for quantitative studies in proteomics. nih.govjpt.com By incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the this compound structure, researchers can track the fate of the molecule in biological systems or probe the details of enzymatic reactions. cpcscientific.comproteogenix.science
For example, labeled peptides can be used as internal standards in mass spectrometry-based quantitative proteomics, a technique known as AQUA (Absolute QUAntification). cpcscientific.com Furthermore, kinetic isotope effect (KIE) studies, where the rate of a reaction is compared between a non-labeled and an isotope-labeled substrate, can provide valuable information about the rate-limiting steps in an enzyme-catalyzed reaction. nih.gov NMR spectroscopy of isotope-labeled peptides is also a powerful technique for determining their three-dimensional structure and dynamics in solution. jpt.comcpcscientific.com
The table below lists common stable isotopes used in peptide labeling and their applications.
| Isotope | Application |
| ²H (Deuterium) | Mass Spectrometry, NMR, Kinetic Isotope Effect Studies |
| ¹³C | Mass Spectrometry, NMR |
| ¹⁵N | Mass Spectrometry, NMR |
Detailed Structural Analysis of this compound Remains Elusive in Public Scientific Literature
The intended article, which was to be structured around a detailed outline including Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) for secondary structure determination, as well as Fourier-Transform Infrared (FTIR) spectroscopy for amide bond characterization, cannot be generated with the required scientific accuracy and depth due to the absence of specific research findings and data tables for this compound.
Searches for the non-amidated form, L-Cysteinyl-L-glycyl-L-histidine, also failed to yield the specific experimental data necessary to fulfill the detailed requirements of the requested article, such as CD spectra, specific NMR chemical shift assignments, Nuclear Overhauser Effect (NOE) constraints, or precise FTIR amide I band frequencies.
While general principles of peptide structural analysis using CD, NMR, and FTIR are well-established, applying these to a specific, unstudied molecule without experimental data would be speculative and would not meet the standards of a professional, authoritative, and scientifically accurate article.
Therefore, we must conclude that the information required to construct the requested article on the structural elucidation and conformational analysis of this compound is not present in the accessible scientific literature at this time. Further experimental research would be required to produce the data needed for such a detailed analysis.
Structural Elucidation and Conformational Analysis of L Cysteinylglycyl L Histidinamide
Vibrational Spectroscopy for Molecular Structure Insights
Raman Spectroscopy for Side-Chain Environment Probes
Raman spectroscopy serves as a powerful, non-destructive technique for probing the local chemical environment of amino acid side chains within a peptide. The vibrational modes of specific functional groups are sensitive to their immediate surroundings, including solvent exposure, hydrogen bonding, and electrostatic interactions. For L-Cysteinylglycyl-L-histidinamide, the side chains of cysteine and histidine offer distinct spectral markers.
The sulfhydryl (S-H) stretching vibration of the cysteine residue typically appears in the 2500-2600 cm⁻¹ region of the Raman spectrum. The precise frequency of this band is a sensitive indicator of the S-H group's environment. A free, non-hydrogen-bonded sulfhydryl group will exhibit a sharp band at the higher end of this range. Conversely, involvement in a hydrogen bond (S-H···X, where X is an acceptor atom like oxygen or nitrogen) will cause a downward shift in the frequency and often a broadening of the band. The magnitude of this shift correlates with the strength of the hydrogen bond. nih.gov By analyzing the S-H band of this compound in various states (e.g., in solution vs. solid state), one can infer the degree of solvent accessibility and the nature of intermolecular interactions involving the cysteine side chain.
The histidine side chain, with its imidazole (B134444) ring, provides several characteristic Raman bands. The vibrational modes of the imidazole ring are sensitive to its protonation state (neutral, cationic, or anionic) and its coordination to metal ions. For instance, the position and intensity of bands associated with C=C and C=N stretching within the ring can differentiate between the Nτ-H and Nπ-H tautomers of the neutral imidazole ring. Furthermore, the involvement of the imidazole nitrogen atoms in hydrogen bonding or metal coordination will induce noticeable shifts in these bands. researchgate.net
While specific Raman spectral data for this compound is not extensively available in public literature, the principles derived from studies of its constituent amino acids and other peptides provide a clear framework for how such an analysis would yield detailed insights into its side-chain conformations and interactions. researchgate.netmdpi.com
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide atomic-resolution details of the peptide backbone conformation, the orientation of the side chains, and the network of intermolecular interactions that stabilize the crystal lattice.
Crystal Growth and Diffraction Data Collection
The initial and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For a peptide like this compound, this would typically involve techniques such as vapor diffusion (hanging or sitting drop) or slow evaporation from a supersaturated solution. nih.gov The choice of solvent, precipitant, pH, and temperature are critical parameters that must be systematically screened to find conditions that favor the formation of well-ordered crystals of sufficient size for diffraction experiments.
Once suitable crystals are obtained, they are mounted and exposed to a finely focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of discrete spots. The intensity of each spot is recorded by a detector as the crystal is rotated. This process of data collection aims to capture a complete and redundant set of diffraction intensities. For peptides, data collection is often performed at cryogenic temperatures (around 100 K) to minimize radiation damage to the crystal.
Phase Determination and Structure Refinement
The diffraction pattern provides the intensities (related to the amplitudes of the scattered waves) but not the phases of the X-ray waves. Determining these phases is the central challenge known as the "phase problem" in crystallography. For a novel structure like this compound, methods such as direct methods (for small molecules) or, more likely for a peptide, experimental phasing techniques would be employed. Experimental phasing often involves the incorporation of heavy atoms into the crystal. Given the presence of a sulfur atom in cysteine, techniques like Single-wavelength Anomalous Diffraction (SAD) could potentially be utilized to solve the phase problem. mdpi.com
With initial phases, an electron density map can be calculated, into which a molecular model of the tripeptide is built. This initial model is then refined against the experimental diffraction data. The refinement process involves iterative adjustments of atomic coordinates and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. The quality of the final refined structure is assessed by parameters such as the R-factor and R-free, which measure the goodness of fit to the data.
Although a specific crystal structure for this compound is not publicly deposited, the expected outcome of such an analysis would be a detailed atomic model revealing the peptide's backbone torsion angles (phi, psi, and omega), the rotameric state of the cysteine and histidine side chains, and the intricate network of hydrogen bonds and other intermolecular interactions that define its solid-state conformation. researchgate.net
Biochemical and Molecular Interactions of L Cysteinylglycyl L Histidinamide Mechanistic Studies
Investigation of Redox Modulation Capabilities Attributable to Cysteine Moiety
The presence of a cysteine residue, with its reactive thiol group (-SH), endows L-Cysteinylglycyl-L-histidinamide with the ability to participate in redox reactions. This capability is central to its potential biological roles, including antioxidant activity and the regulation of cellular signaling pathways. nih.gov
Thiol-Disulfide Exchange Kinetics with Relevant Biological Thiols
Thiol-disulfide exchange is a crucial reaction in biological systems, governing protein folding, enzyme activity, and redox signaling. The cysteine moiety of this compound can engage in these exchange reactions with other thiols, such as glutathione (B108866) (GSH), a key intracellular antioxidant.
The kinetics of this exchange are influenced by several factors, including the pKa of the cysteine thiol, the steric accessibility of the thiol group, and the surrounding microenvironment. nih.gov The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R''). nih.gov The rate of this reaction is therefore dependent on the concentration of the more reactive thiolate form. nih.gov
Detailed research findings on the specific kinetics of this compound are limited in the public domain. However, studies on similar cysteine-containing peptides provide a framework for understanding these reactions. For instance, the reaction of the peptide T20, containing a reactive cysteine, with a disulfide-bridged peptide was found to follow second-order kinetics. nih.gov The rate constant is influenced by pH, as it dictates the protonation state of the thiol group. nih.gov
Table 1: Factors Influencing Thiol-Disulfide Exchange Kinetics
| Factor | Description |
| pH | Affects the concentration of the reactive thiolate anion. nih.gov |
| pKa of Cysteine Thiol | Lower pKa values lead to a higher population of the more reactive thiolate at physiological pH. |
| Steric Hindrance | The accessibility of the thiol group for reaction. |
| Redox Potential | The relative tendency of the peptide to be oxidized or reduced. |
Interaction with Reactive Oxygen and Nitrogen Species in In Vitro Systems
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules that can cause cellular damage. The cysteine residue in this compound can directly interact with and neutralize these species. For example, the thiol group can be oxidized by species like hydrogen peroxide (H₂O₂) and superoxide (B77818) radicals (O₂⁻•).
Studies on histidine and histidinamide have shown their ability to suppress the production of ROS induced by copper sulfate. nih.gov While cysteine and cysteinamide (B1660309) possess potent copper-chelating abilities, they did not show the same cytoprotective effects against copper-induced ROS. nih.gov This suggests that the chelation properties of the histidine moiety in this compound may work in concert with the redox activity of the cysteine to provide antioxidant protection.
Metal Ion Chelation and Coordination Properties via Histidinamide
The histidinamide residue, with its imidazole (B134444) side chain, confers significant metal ion chelation capabilities to this compound. nih.gov The nitrogen atoms in the imidazole ring can act as ligands, forming stable coordination complexes with various metal ions. researchgate.net
Spectroscopic Analysis of Metal-Peptide Complexes
Various spectroscopic techniques are employed to characterize the formation and structure of metal-peptide complexes. These methods provide insights into the coordination environment of the metal ion and the conformational changes in the peptide upon binding.
UV-Visible (UV-Vis) Spectroscopy: Changes in the UV-Vis absorption spectrum of the peptide upon addition of a metal ion can indicate complex formation. unibas.it
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify the specific amino acid residues involved in metal binding by observing changes in their chemical shifts. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can reveal changes in the vibrational frequencies of functional groups, such as the carboxylate and amino groups, upon metal coordination. ekb.eg
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu(II), EPR spectroscopy provides detailed information about the coordination geometry and the number of coordinating ligands. nih.gov
Studies on histidine-rich glycoproteins have demonstrated that the imidazole nitrogens of histidine are key coordinating ligands for metal ions like Cu(II) and Zn(II). nih.gov
Binding Stoichiometry and Stability Constant Determination
The stoichiometry of the metal-peptide complex (the ratio of metal ions to peptide molecules) and the stability constant (a measure of the strength of the interaction) are critical parameters. These can be determined using techniques like isothermal titration calorimetry (ITC) and potentiometric or spectrophotometric titrations. nih.govresearchgate.net
The stability of metal complexes is crucial for their potential applications. nih.gov For instance, the stability constants of metal complexes of amino acids with polar side chains have been extensively studied. iupac.org The stoichiometry of metal complexes with glycine (B1666218), the simplest amino acid, has been shown to be 1:2 or 1:3 for divalent and trivalent metal ions, respectively. ekb.eg
Table 2: Techniques for Determining Binding Stoichiometry and Stability Constants
| Technique | Information Provided |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change upon binding, allowing for determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). nih.gov |
| Potentiometric Titration | Measures the change in pH upon addition of a metal ion to determine stability constants. researchgate.net |
| Spectrophotometric Titration | Monitors changes in absorbance at a specific wavelength to determine the stoichiometry and stability of the complex. researchgate.net |
Influence of Metal Binding on Peptide Conformation and Reactivity
The binding of a metal ion to the histidinamide residue can induce significant conformational changes in the this compound peptide. This can, in turn, affect the reactivity of the cysteine thiol group. The coordination of a metal ion can alter the pKa of the cysteine thiol or sterically hinder its accessibility, thereby modulating its redox activity. nih.gov
The interplay between metal binding and redox activity is a key area of research. nih.gov For example, in some metalloproteins, the binding of a metal ion to a histidine residue can influence the redox potential of a nearby cysteine. nih.gov This highlights the intricate relationship between the different functional moieties within the this compound molecule and their combined effect on its biochemical properties.
Enzymatic Recognition and Substrate Specificity Studies
The enzymatic processing of this compound is a critical area of investigation to understand its metabolic fate and biological activity. Studies in this domain focus on identifying enzymes capable of hydrolyzing its peptide bonds or modifying its structure, characterizing the kinetics of these interactions, and elucidating the mechanisms of substrate recognition and turnover.
Characterization as a Potential Substrate for Peptidases or Hydrolases
This compound, a tripeptide with a C-terminal amide, presents several potential sites for enzymatic cleavage. Research into its characterization as a substrate for peptidases or hydrolases draws upon knowledge of enzymes that act on similar structures, such as its constituent amino acids and related peptides.
The peptide bonds, cysteinyl-glycine and glycyl-histidinamide, are potential targets for various peptidases. For instance, studies on the related dipeptide, cysteinylglycine, have shown that it is a substrate for several broad-specificity aminopeptidases and a dipeptidase in Escherichia coli. nih.gov This suggests that this compound could also be recognized and cleaved by similar enzymes, releasing L-cysteine and the dipeptide glycyl-L-histidinamide, or L-cysteinylglycine and L-histidinamide.
Furthermore, the C-terminal histidinamide moiety is of particular interest. Research on histidine ammonia-lyase (HAL) has demonstrated that while the wild-type enzyme typically acts on L-histidine, certain mutants (e.g., R280K and F325Y) can utilize L-histidinamide as a substrate. nih.gov This opens the possibility that peptidases with amidase activity could cleave the amide bond of this compound, converting the C-terminal histidine amide to a carboxylic acid.
To systematically characterize this compound as a substrate, it would be screened against a panel of peptidases and hydrolases. A representative screening panel is detailed in the table below.
| Enzyme Class | Specific Enzyme Example | Rationale for Inclusion |
| Aminopeptidases | Aminopeptidase N | Known to cleave N-terminal amino acids from peptides. nih.gov |
| Dipeptidyl Peptidases | Dipeptidyl Peptidase IV (DPP-IV) | Targets peptides with specific N-terminal dipeptide sequences. |
| Carboxypeptidases | Carboxypeptidase A | Cleaves C-terminal amino acids with aromatic or branched aliphatic side chains. |
| Amidases | Peptidylglycine alpha-amidating monooxygenase (PAM) | Specifically acts on C-terminal amide groups of peptides. |
| Broad-Specificity Proteases | Trypsin, Chymotrypsin | To assess general proteolytic susceptibility. |
The hydrolysis of this compound by these enzymes would be monitored using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to identify the cleavage products and determine the primary sites of enzymatic action.
Inhibition Kinetics against Relevant Enzyme Classes
Beyond being a substrate, this compound could also act as an inhibitor of certain enzymes. The presence of cysteine and histidine residues suggests potential interactions with metalloenzymes or enzymes with reactive cysteine or histidine residues in their active sites.
For example, L-cysteine is known to be an irreversible inhibitor of the peroxidase-mimic activity of certain nanozymes by forming a stable complex. nih.gov This raises the possibility that the cysteine residue in this compound could mediate inhibitory effects on enzymes susceptible to thiol-containing compounds.
Inhibition kinetic studies would involve measuring the rate of an enzyme's reaction in the presence and absence of this compound. The mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki) would be determined by analyzing reaction rates at varying substrate and inhibitor concentrations. A hypothetical data set for the inhibition of a metalloprotease is presented below.
| Inhibitor Concentration (µM) | Initial Velocity (V₀) without Inhibitor (µM/s) | Initial Velocity (V₀) with Inhibitor (µM/s) |
| 0 | 100 | 100 |
| 10 | 100 | 75 |
| 20 | 100 | 60 |
| 50 | 100 | 45 |
| 100 | 100 | 30 |
These data would be used to generate Lineweaver-Burk or Dixon plots to elucidate the mechanism of inhibition and quantify the inhibitory potency of this compound.
Exploration of Binding Affinity and Substrate Turnover Mechanisms
To fully understand the enzymatic interactions of this compound, it is essential to determine its binding affinity for target enzymes and the efficiency of its turnover if it acts as a substrate.
Binding affinity, represented by the Michaelis constant (Km), reflects the concentration of the substrate at which the enzymatic reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. The catalytic efficiency of an enzyme for a particular substrate is given by the ratio kcat/Km, where kcat is the turnover number (the number of substrate molecules converted to product per enzyme molecule per unit time).
For enzymes that hydrolyze this compound, these kinetic parameters would be determined through a series of enzyme assays at varying substrate concentrations. A hypothetical kinetic profile for the hydrolysis of this compound by a putative peptidase is shown in the table below.
| Substrate Concentration (mM) | Reaction Velocity (µmol/min) |
| 0.1 | 2.5 |
| 0.2 | 4.5 |
| 0.5 | 8.0 |
| 1.0 | 12.0 |
| 2.0 | 16.0 |
| 5.0 | 18.0 |
| 10.0 | 19.5 |
From these data, kinetic parameters such as Km and Vmax would be calculated using non-linear regression analysis of the Michaelis-Menten equation. These values provide quantitative measures of the enzyme's affinity for and efficiency in processing this compound.
Interactions with Biological Macromolecules and Ligand Binding
The biological effects of this compound may also be mediated through non-covalent interactions with various biological macromolecules, including proteins and receptors. Understanding these interactions is key to elucidating its mechanism of action.
Binding to Protein Targets Using Biophysical Methods (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Biophysical techniques are invaluable for characterizing the binding of small molecules like this compound to protein targets. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are two powerful methods for this purpose.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. nih.govnih.gov This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. An ITC experiment would involve titrating a solution of this compound into a sample cell containing the target protein and measuring the heat evolved or absorbed. A hypothetical ITC binding isotherm for the interaction of this compound with a target protein is illustrated in the table below.
| Injection Number | Heat Change (µcal) | Molar Ratio (Ligand/Protein) |
| 1 | -0.5 | 0.1 |
| 5 | -2.5 | 0.5 |
| 10 | -4.8 | 1.0 |
| 15 | -5.0 | 1.5 |
| 20 | -5.1 | 2.0 |
| 25 | -5.1 | 2.5 |
Analysis of this binding isotherm would provide a complete thermodynamic profile of the interaction.
Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. nih.govnih.gov For studying this compound, a target protein would be immobilized on the sensor chip, and a solution of the tripeptide would be flowed over the surface. The change in the refractive index at the surface, which is proportional to the amount of bound peptide, is measured. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
A representative SPR sensorgram would plot the response units (RU) versus time, showing the association of this compound during the injection phase and its dissociation during the buffer flow phase.
Ligand-Receptor Interaction Profiling in Model Systems
To understand the potential signaling roles of this compound, its interactions with cell surface receptors can be profiled in model systems, such as cultured cells or artificial membrane systems.
One approach is to use cell lines that express a panel of receptors, particularly G-protein coupled receptors (GPCRs), which are common targets for peptide ligands. The binding of this compound to these receptors could be assessed through competitive binding assays using a known radiolabeled or fluorescent ligand for each receptor. A decrease in the binding of the known ligand in the presence of this compound would indicate an interaction.
Functional assays can also be employed to screen for receptor activation. For example, for GPCRs, the downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production, can be monitored in response to the application of this compound. A hypothetical dose-response curve for receptor activation is shown below.
| Log[this compound] (M) | % Receptor Activation |
| -9 | 5 |
| -8 | 20 |
| -7 | 50 |
| -6 | 85 |
| -5 | 98 |
From such data, the half-maximal effective concentration (EC₅₀) can be determined, providing a measure of the peptide's potency in activating a specific receptor pathway. These profiling studies are crucial for identifying the specific cellular targets of this compound and unraveling its physiological functions.
Influence on Protein Folding or Aggregation in vitro
There is no available research on the specific effects of this compound on the processes of protein folding or aggregation. In broader contexts, some peptides have been investigated for their capacity to modulate protein aggregation. For instance, peptides can be designed to target early stages of both amorphous and fibrillar protein aggregation. nih.gov The activity of such peptides often depends on their molecular characteristics, such as the composition and distribution of flexible, aliphatic, and aromatic residues, and a balanced hydrophobicity/hydrophilicity ratio, rather than their exact amino acid sequence. nih.gov
Studies on other tripeptides, like Glycyl-L-histidyl-L-lysine (GHK), have shown an ability to prevent metal-induced protein aggregation in vitro. For example, GHK was observed to reduce the copper-induced aggregation of dihydrolipoamide (B1198117) S-acetyltransferase (DLAT). nih.gov Protein aggregation is a hallmark of several diseases and is often linked with oxidative stress and the impairment of cellular machinery like the ubiquitin-proteasome system. mdpi.com The aggregation process can be initiated by mutations in proteins, such as SOD1 in amyotrophic lateral sclerosis (ALS), leading to misfolding and accumulation. mdpi.com
Cellular Uptake and Intracellular Fate in Model Organisms or Cell Lines
Specific data regarding the cellular uptake and intracellular fate of this compound is not present in the current scientific literature. The following subsections describe general mechanisms that could be involved in the transport and processing of such a peptide.
Characterization of Transporter-Mediated Uptake Mechanisms
The cellular uptake of peptides is often mediated by specific transporters. For small peptides and amino acids, transporters like the Peptide/Histidine Transporter 1 (PHT1) and the L-type amino acid transporter 1 (LAT1) are crucial. nih.govnih.gov PHT1 is a high-affinity transporter for histidine and can also transport di- and tripeptides. nih.gov The efficiency of transport can be pH-dependent. nih.gov LAT1 is responsible for the transport of large neutral amino acids, and its function can be modulated by cellular components like cholesterol and ATP. nih.gov
The potential for this compound to be a substrate for these or other transporters would require experimental validation, for which no data currently exists.
Subcellular Localization Studies Using Tagged Constructs
To study the subcellular destination of a molecule, researchers often attach a tag, such as a fluorescent protein (e.g., Green Fluorescent Protein, GFP), to the molecule of interest. This has been done for polyhistidine peptides, which have been observed to act as cell-penetrating peptides (CPPs). nih.gov These tagged peptides can be visualized within the cell using microscopy. For example, a 16-residue polyhistidine peptide (H16) was found to localize mainly in the lysosome and Golgi apparatus. nih.gov Furthermore, when fused to GFP, the H16 peptide was successfully internalized into cells. nih.gov Without such a study on this compound, its subcellular localization remains unknown.
Metabolic Processing Pathways Within Cellular Compartments
The intracellular metabolic fate of a peptide like this compound would involve its breakdown into constituent amino acids by peptidases and further metabolism. The cysteine component, for instance, is central to primary sulfur metabolism. nih.gov In plant cells, cysteine biosynthesis is intricately regulated and integrated with nitrogen and carbon metabolism. nih.gov The degradation of peptides can release amino acids that are then recycled for protein synthesis or used in other anabolic processes. nih.gov The specific enzymes and pathways involved in the metabolism of this compound have not been investigated.
Analytical and Characterization Methodologies for L Cysteinylglycyl L Histidinamide
Chromatographic Separation Techniques
Chromatography is a cornerstone for the purification and analysis of peptides like L-Cysteinylglycyl-L-histidinamide. The selection of a specific technique is dictated by the analytical goal, whether it be purity assessment, quantification, or isolation from complex mixtures.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing and purifying peptides, offering high resolution and sensitivity. nih.govhplc.eu It is instrumental in determining the purity of synthetic this compound and quantifying its concentration.
Reversed-Phase HPLC is the most prevalent mode of chromatography for peptide analysis. nih.govgilson.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. hplc.eusepscience.com A non-polar stationary phase, typically composed of silica (B1680970) particles chemically bonded with C8 or C18 alkyl chains, is used in conjunction with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent, such as acetonitrile (B52724) or methanol, in water. gilson.comsepscience.com More hydrophobic peptides are retained longer on the column. gilson.com
Given its composition of relatively polar amino acids (Cysteine, Glycine (B1666218), and Histidine), this compound is a hydrophilic peptide. Consequently, it would exhibit weak retention and elute early from an RP-HPLC column under standard conditions. To enhance retention and improve peak shape, ion-pairing agents like trifluoroacetic acid (TFA) are commonly added to the mobile phase. hplc.euresearchgate.net RP-HPLC is highly effective at separating the target peptide from closely related impurities, such as deletion sequences or by-products from synthesis. hplc.eugilson.com
Table 1: Illustrative RP-HPLC Parameters for this compound Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm | Provides a non-polar stationary phase for hydrophobic interaction. hplc.eu |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier and ion-pairing agent to improve peak shape. hplc.eu |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent to elute the peptide via a gradient. |
| Gradient | 5% to 40% B over 30 minutes | Gradually increases hydrophobicity to elute compounds. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Detection | UV Absorbance at 214/280 nm | 214 nm for peptide bonds; 280 nm for the imidazole (B134444) ring of histidine. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Ion-Exchange Chromatography separates molecules based on their net electrostatic charge. gilson.comwaters.com This technique is particularly useful as an orthogonal method to RP-HPLC. nih.gov The stationary phase contains charged functional groups that bind molecules with the opposite charge. Elution is accomplished by increasing the ionic strength (salt concentration) or altering the pH of the mobile phase to disrupt the electrostatic interactions. phenomenex.com
The net charge of this compound is dependent on the pH of the buffer. The histidine residue contains an imidazole side chain (pKa ≈ 6.0), the N-terminal α-amino group has a pKa of approximately 8.0, and the cysteine thiol group has a pKa around 8.3. At a pH below 6.0, both the N-terminus and the histidine side chain will be protonated, giving the peptide a net positive charge. This allows it to bind to a cation-exchange (CIEX) resin, such as one with sulfopropyl (SP) functional groups. phenomenex.combio-works.com This method is effective for separating the target peptide from uncharged or negatively charged impurities. bio-works.com
Table 2: Typical Cation-Exchange Chromatography Parameters for this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Strong Cation Exchange (SCX), e.g., Luna SCX | Provides a negatively charged stationary phase to bind cationic peptides. phenomenex.com |
| Mobile Phase A | 20 mM Phosphate buffer, pH 3.0 | Low ionic strength buffer for binding. |
| Mobile Phase B | 20 mM Phosphate buffer + 1 M NaCl, pH 3.0 | High ionic strength buffer for elution via a salt gradient. phenomenex.com |
| Gradient | 0% to 50% B over 30 minutes | Increases salt concentration to elute bound peptides based on charge density. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV Absorbance at 214 nm | Detection of the peptide backbone. |
Capillary Electrophoresis (CE) for Charge and Size-Based Separations
Capillary Electrophoresis is a high-efficiency separation technique that separates analytes based on their charge-to-mass ratio. researchgate.netnih.gov The separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). youtube.com When a high voltage is applied, charged molecules migrate towards the electrode of opposite polarity at different velocities, leading to separation.
For a small tripeptide like this compound, Capillary Zone Electrophoresis (CZE) is the most suitable mode. youtube.comaun.edu.eg In CZE, the separation is based purely on the differences in electrophoretic mobility in a free solution, allowing for the efficient separation of the peptide from its constituent amino acids or other small, charged impurities. researchgate.net Its high resolving power and minimal sample consumption make it an excellent complementary technique to HPLC. nih.gov
Table 3: General Capillary Zone Electrophoresis (CZE) Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Capillary | Fused-silica, 50 µm i.d., 50 cm length | Standard dimensions for CZE, balancing efficiency and detection. nih.gov |
| Background Electrolyte | 50 mM Phosphate or Formate buffer, pH 2.5 | Low pH ensures the peptide is cationic and minimizes wall interactions. researchgate.net |
| Applied Voltage | 15-25 kV | Driving force for electrophoretic separation. youtube.com |
| Injection | Hydrodynamic (Pressure) or Electrokinetic | Introduction of a small plug of the sample into the capillary. |
| Temperature | 25 °C | Controlled temperature for migration time reproducibility. |
| Detection | UV Absorbance at 200 nm or Mass Spectrometry | Direct detection of the peptide. sielc.com Coupling to MS provides mass information. nih.gov |
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass Spectrometry is an indispensable tool for the structural characterization of peptides. It provides highly accurate mass measurements and detailed structural information through fragmentation analysis, confirming the identity of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, non-volatile biomolecules like peptides. gilson.com It generates charged ions directly from solution, allowing for the seamless coupling of liquid-phase separation techniques like HPLC and CE with mass spectrometry (LC-MS and CE-MS). gilson.comnih.gov
ESI-MS can determine the molecular weight of this compound with high precision, typically yielding the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) provides definitive structural proof. In this process, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds—primarily the peptide bonds. nih.gov This fragmentation generates a predictable set of product ions, known as b- and y-ions, which correspond to fragments retaining the charge on the N- or C-terminus, respectively. matrixscience.comncsu.edu The resulting fragmentation pattern serves as a structural fingerprint of the peptide. For instance, derivatizing the cysteine thiol group can prevent unwanted oxidation and disulfide bond formation during analysis. nih.govnih.gov
Table 4: Predicted ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺) Theoretical Monoisotopic Mass of C₁₁H₁₈N₆O₃S = 330.1161 Da
| Ion Type | Sequence | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | Cys-Gly-His-NH₂ | 331.1234 |
| b-ions | ||
| b₁ | Cys | 104.0321 |
| b₂ | Cys-Gly | 161.0536 |
| y-ions | ||
| y₁ | His-NH₂ | 139.0825 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful and rapid technique for determining the molecular weight of peptides, thereby confirming their identity. In this method, the peptide sample is co-crystallized with a matrix compound on a target plate. A pulsed laser irradiates the sample, causing desorption and ionization of the peptide with minimal fragmentation. The ionized molecules are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z).
For a small peptide like this compound, the selection of an appropriate matrix is crucial to minimize matrix-related background noise in the low mass range. broadpharm.com A common matrix used for peptides is α-cyano-4-hydroxycinnamic acid (CHCA). nih.gov The sample is typically prepared by mixing the peptide solution with a saturated solution of the matrix and allowing the mixture to air-dry on the MALDI target. nih.gov The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound. The theoretical monoisotopic mass of this compound (C₁₁H₁₈N₆O₃S) is approximately 314.12 Da. Therefore, the expected m/z value for the singly protonated ion would be around 315.13.
Interactive Data Table: Illustrative MALDI-TOF MS Parameters for this compound Analysis
| Parameter | Value/Setting | Rationale |
| Instrument | MALDI-TOF Mass Spectrometer | Standard instrumentation for peptide molecular weight determination. |
| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) | Commonly used for peptides, provides good ionization efficiency. nih.gov |
| Matrix Solvent | Acetonitrile/Water (e.g., 70:30 v/v) with 0.1% TFA | Facilitates co-crystallization of the peptide and matrix. |
| Sample Preparation | Dried-droplet method | A simple and widely used technique for sample deposition. |
| Laser Type | Nitrogen laser (337 nm) | Standard laser for MALDI instruments. |
| Ionization Mode | Positive ion | Peptides readily form positive ions by protonation. |
| Expected m/z | ~315.13 | Corresponds to the [M+H]⁺ ion of the tripeptide. |
Note: The m/z value is illustrative and based on theoretical mass. Actual experimental values may vary slightly.
Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Structural Elucidation
To confirm the amino acid sequence of this compound, tandem mass spectrometry (MS/MS) is employed. In this technique, the precursor ion corresponding to the peptide of interest (e.g., m/z 315.13) is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing information about the peptide's sequence.
The fragmentation of peptides in MS/MS primarily occurs at the peptide bonds, leading to the formation of b- and y-type ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. By analyzing the mass differences between the fragment ions, the sequence of amino acids can be deduced. For this compound (Cys-Gly-His-NH₂), a characteristic fragmentation pattern would be expected.
Interactive Data Table: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion Type | Predicted Fragment Ion (m/z) | Corresponding Fragment |
| ~315.13 | b₁ | ~104.03 | [Cys]⁺ |
| ~315.13 | b₂ | ~161.05 | [Cys-Gly]⁺ |
| ~315.13 | y₁ | ~155.08 | [His-NH₂]⁺ |
| ~315.13 | y₂ | ~212.10 | [Gly-His-NH₂]⁺ |
Note: These m/z values are theoretical and for illustrative purposes. The presence and relative intensities of these ions would provide strong evidence for the Cys-Gly-His sequence.
Amino Acid Analysis for Composition Verification
Amino acid analysis (AAA) is a fundamental technique used to determine the amino acid composition of a peptide. nih.gov The process involves two main steps: hydrolysis of the peptide into its constituent amino acids, followed by the separation and quantification of these amino acids. openstax.org
For this compound, the peptide is first subjected to acid hydrolysis, typically using 6 M hydrochloric acid at elevated temperatures (e.g., 110°C for 24 hours) in a sealed, evacuated tube. openstax.org It is important to note that cysteine can be partially destroyed during acid hydrolysis. To circumvent this, a preliminary oxidation step with performic acid can be performed to convert cysteine to the more stable cysteic acid. nih.gov
Following hydrolysis, the resulting amino acid mixture is separated using techniques such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC). openstax.orgyoutube.com The separated amino acids are then derivatized, often with reagents like ninhydrin (B49086) or phenyl isothiocyanate (PITC), to allow for their detection and quantification by spectrophotometry or fluorescence. openstax.org The results of the analysis should confirm the presence of cysteine, glycine, and histidine in a 1:1:1 molar ratio.
Interactive Data Table: Illustrative Amino Acid Analysis Protocol for this compound
| Step | Procedure | Key Considerations |
| 1. Hydrolysis | Heat sample in 6 M HCl at 110°C for 24 hours under vacuum. | Cysteine may be partially degraded. openstax.org An initial oxidation step can improve recovery. nih.gov |
| 2. Derivatization | React the hydrolysate with a derivatizing agent (e.g., PITC). | Ensures sensitive detection of all amino acids. |
| 3. Separation | Inject the derivatized sample into an RP-HPLC system. | Allows for the separation of individual amino acid derivatives. |
| 4. Detection | Monitor the column effluent with a UV detector. | The absorbance is proportional to the amount of each amino acid. |
| 5. Quantification | Compare peak areas to those of known amino acid standards. | Determines the molar ratio of the constituent amino acids. |
Spectrophotometric Assays for Thiol Quantification
The presence of a free thiol group in the cysteine residue of this compound is a key functional feature that can be quantified using spectrophotometric assays. The most common method for this purpose is the Ellman's assay, which utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). broadpharm.combmglabtech.com
In this assay, DTNB reacts with the free thiol group of the cysteine residue in a thiol-disulfide exchange reaction. This reaction produces a mixed disulfide and the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion. The intensity of the yellow color, which is directly proportional to the concentration of free thiols, is measured spectrophotometrically at a wavelength of 412 nm. bmglabtech.comnih.gov The molar concentration of the thiol can be calculated using the Beer-Lambert law and the known molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0). broadpharm.com
Interactive Data Table: Illustrative Ellman's Assay for Thiol Quantification of this compound
| Reagent/Parameter | Condition/Concentration | Purpose |
| Reaction Buffer | 0.1 M Sodium Phosphate, pH 8.0 | Provides the optimal pH for the reaction. broadpharm.com |
| Ellman's Reagent (DTNB) | 4 mg/mL in reaction buffer | The chromogenic reagent that reacts with the thiol group. broadpharm.com |
| Sample | Solution of this compound | The analyte containing the free thiol to be quantified. |
| Incubation Time | 15 minutes at room temperature | Allows for the completion of the reaction. broadpharm.com |
| Measurement Wavelength | 412 nm | The wavelength of maximum absorbance for the TNB²⁻ product. bmglabtech.comnih.gov |
| Standard | Cysteine solution of known concentration | Used to generate a standard curve for accurate quantification. bmglabtech.com |
Computational and Theoretical Analysis of L Cysteinylglycyl L Histidinamide
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular dynamics (MD) simulations serve as a powerful "computational microscope" to explore the conformational space of peptides and proteins over time. nih.gov For L-Cysteinylglycyl-L-histidinamide, MD simulations can reveal how the molecule folds, flexes, and interacts with its environment at an atomic level of detail. These simulations track the trajectory of every atom in the system by iteratively solving Newton's equations of motion.
Force Field Selection and Parameterization
The accuracy of an MD simulation is fundamentally dependent on the quality of the force field employed. nih.govacs.org A force field is a set of mathematical functions and associated parameters that describe the potential energy of the system as a function of its atomic coordinates. For peptides, several well-established force fields are commonly used, including AMBER, CHARMM, and OPLS. researchgate.netnih.gov
The choice of force field is a critical first step. The AMBER (Assisted Model Building with Energy Refinement) family of force fields, such as ff14SB and ff19SB, are widely used and have been parameterized for proteins and nucleic acids. researchgate.netmathnet.ru The CHARMM (Chemistry at HARvard Macromolecular Mechanics) force fields, like CHARMM36, are also extensively validated for protein and peptide simulations. researchgate.netnih.gov The OPLS (Optimized Potentials for Liquid Simulations) force field is another robust option, particularly well-suited for simulating organic liquids and biomolecules in solution. researchgate.net Each of these force fields contains specific parameters for the bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) for the amino acids constituting this compound. The parameterization for the terminal amide group (-NH2) is also a crucial consideration for accurate simulation.
Table 1: Comparison of Common Biomolecular Force Fields
| Force Field | Developer/Family | Atom Representation | Key Strengths |
|---|---|---|---|
| AMBER | Kollman et al. | All-Atom | Widely used for proteins and nucleic acids; extensive parameter validation. researchgate.net |
| CHARMM | Karplus et al. | All-Atom | Excellent for proteins, lipids, and nucleic acids; includes polarizable models (Drude). nih.gov |
| OPLS | Jorgensen et al. | All-Atom | Optimized for liquid properties, making it strong for solvation studies. researchgate.net |
| GROMOS | van Gunsteren et al. | United-Atom/All-Atom | Often used for protein folding and free energy calculations; computationally efficient. researchgate.net |
Solvent Effects and Temperature Dependence of Conformation
The conformation of a peptide is profoundly influenced by its environment, particularly the solvent. rsc.org MD simulations of this compound must account for solvent effects, which can be done using either explicit or implicit models. Explicit solvent models, such as TIP3P or OPC, surround the peptide with a large number of individual water molecules, offering a highly realistic representation of solvation at the cost of greater computational expense. nih.gov Implicit solvent models represent the solvent as a continuous medium, which is computationally faster but less detailed.
Temperature is a key determinant of molecular motion and conformational stability. Simulations can be run at various temperatures to explore how the conformational ensemble of this compound changes. At higher temperatures, the peptide is expected to sample a wider range of conformations due to increased kinetic energy, which can help overcome energy barriers to explore different folded states. nih.gov The stability of secondary structures, if any, will be highly dependent on both temperature and the hydrophobic interactions with the solvent. nih.gov Studies on other peptides have shown that solvents like water, methanol, or urea (B33335) can significantly alter the conformational preferences, for instance, by favoring helical or extended structures. nih.govaps.org
Table 2: Conceptual Influence of Solvent on Peptide Conformation
| Solvent | Polarity | Hydrogen Bonding Capacity | Expected Effect on this compound |
|---|---|---|---|
| Water | High | High (Donor & Acceptor) | Promotes compact structures by stabilizing charged groups (His, termini) and through the hydrophobic effect on nonpolar parts. nih.gov |
| Methanol | Medium | High (Donor & Acceptor) | May disrupt intramolecular hydrogen bonds by competing for sites, potentially favoring more extended conformations. nih.govaps.org |
| Chloroform | Low | Low (Acceptor only) | Tends to promote the formation of intramolecular hydrogen bonds, potentially stabilizing more folded or turn-like structures. rsc.org |
Analysis of Hydrogen Bonding and Backbone Flexibility
Analysis of the MD trajectories provides deep insights into the structural dynamics of this compound. A key aspect of this analysis is the study of hydrogen bonds. Intramolecular hydrogen bonds, such as those involving the backbone amide and carbonyl groups or the side chains of cysteine and histidine, are critical for stabilizing specific conformations. The occupancy of these hydrogen bonds over the simulation time indicates their stability. nih.gov Furthermore, hydrogen bonds between the peptide and surrounding water molecules reveal important information about solvation and dynamics. nih.gov
The flexibility of the peptide backbone can be quantified by analyzing the distribution of the phi (φ) and psi (ψ) dihedral angles for the glycine (B1666218) and histidine residues. These distributions can be visualized in a Ramachandran plot, which shows the allowed and disallowed regions of conformational space. Glycine, lacking a bulky side chain, is expected to exhibit a much broader range of allowed conformations compared to the other residues. The root-mean-square fluctuation (RMSF) of each atom provides a measure of its mobility, highlighting the more flexible regions of the tripeptide.
Table 3: Typical Geometric Criteria for Hydrogen Bond Analysis
| Parameter | Description | Typical Value |
|---|---|---|
| D-H···A Distance | Distance between the donor (D) and acceptor (A) heavy atoms. | < 3.5 Å |
| H···A Distance | Distance between the hydrogen (H) and the acceptor (A) atom. | < 2.5 Å |
| D-H···A Angle | Angle formed by the donor, hydrogen, and acceptor atoms. | > 120° |
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
While MD simulations excel at exploring conformational dynamics, quantum mechanical (QM) calculations are necessary to describe the electronic structure and reactivity of this compound with high accuracy. aip.org These methods solve the Schrödinger equation to provide a detailed picture of electron distribution and energy levels. researchgate.net
Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a computationally efficient QM method widely used for studying molecular systems of this size. mdpi.com By performing DFT calculations on one or more stable conformations identified through MD simulations, it is possible to obtain crucial electronic properties. The selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G* or cc-pVTZ) is important for the accuracy of the results. cuni.cz
Key outputs of DFT calculations include the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Analysis of the charge distribution (e.g., via Mulliken population analysis or electrostatic potential mapping) can identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is critical for understanding potential sites of reaction, such as the thiol group of cysteine or the imidazole (B134444) ring of histidine. nih.gov
Table 4: Illustrative DFT-Calculated Electronic Properties for a Peptide Conformation
| Property | Description | Hypothetical Value | Significance |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.8 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 5.7 eV | Relates to chemical reactivity and electronic transitions. |
Prediction of Spectroscopic Properties
QM calculations are also invaluable for predicting spectroscopic properties, which can then be compared with experimental data for validation. By calculating the second derivative of the energy with respect to atomic positions, one can predict the vibrational frequencies of the molecule. mdpi.com These frequencies correspond to the peaks observed in infrared (IR) and Raman spectroscopy. The amide I band (primarily C=O stretching) is particularly sensitive to the peptide's secondary structure and hydrogen bonding environment. mdpi.com
Furthermore, QM methods can predict Nuclear Magnetic Resonance (NMR) properties, such as chemical shifts and coupling constants. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) in the peptide's magnetic environment, theoretical chemical shifts can be determined. Comparing these predicted spectra with experimental NMR data provides a powerful tool for validating the computed three-dimensional structure of this compound in solution.
Docking and Molecular Modeling of Ligand-Receptor Interactions
Molecular docking and modeling are powerful computational techniques used to predict how a molecule, such as the tripeptide this compound, interacts with a protein target at the atomic level. These in silico methods are crucial in drug discovery and molecular biology for estimating the strength of the interaction (binding affinity) and visualizing the binding mode, which can help in designing new therapeutic agents or understanding biological pathways.
Prediction of Binding Modes and Affinities with Hypothetical Targets
To understand the potential biological roles of this compound, molecular docking simulations can be performed against a variety of hypothetical protein targets. The selection of these targets is typically guided by the known activities of similar peptides. Given its structure, plausible targets could include metalloproteases, due to the metal-chelating potential of the cysteine and histidine residues, or receptors known to bind small peptides.
The process involves preparing a 3D structure of the peptide and the target protein. The docking software then explores various possible conformations of the peptide within the binding site of the protein, calculating a "docking score" for each pose. researchgate.netmdpi.com This score, often expressed in kcal/mol, estimates the binding free energy, with lower values indicating a more favorable interaction. mdpi.com
The analysis not only provides a binding affinity score but also details the specific interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds that stabilize the complex. nih.gov For instance, the imidazole ring of histidine and the thiol group of cysteine are capable of forming specific hydrogen bonds or coordinating with metal ions in an active site.
Hypothetical Docking Results of this compound with Potential Protein Targets
The following table illustrates the kind of data that would be generated from a molecular docking study. The targets are chosen for illustrative purposes based on the peptide's chemical features.
| Hypothetical Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues and Bond Types |
| Zinc-dependent Metalloprotease | 1ABC | -8.2 | His (imidazole) & Cys (thiol) coordinate with Zn2+; Gly backbone H-bonds with Asp78 |
| Human Serum Albumin (Site II) | 2BXD | -7.5 | His (imidazole) forms H-bond with Tyr411; Cys side chain in hydrophobic pocket |
| Cysteine Protease (e.g., Papain) | 9PAP | -6.9 | C-terminal amide H-bonds with Asn175; Peptide backbone interacts with Gly66 |
This table is for illustrative purposes only. The data is hypothetical and does not represent the results of an actual experiment.
Pharmacophore Modeling for Structure-Activity Relationship (SAR) Insights
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would highlight its key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and ionizable groups. nih.gov
This model serves as a 3D query to screen large databases for other molecules that share the same essential features, potentially leading to the discovery of new compounds with similar or improved activity. It is also instrumental in understanding structure-activity relationships (SAR), revealing which parts of the peptide are most critical for binding to a target.
The key pharmacophoric features of this compound would include:
A Hydrogen Bond Donor: The thiol group (-SH) of cysteine and the secondary amine in the histidine imidazole ring.
A Hydrogen Bond Acceptor: The carbonyl oxygen atoms of the peptide bonds and the nitrogen atoms of the imidazole ring.
A Positive Ionizable Feature: The imidazole ring of histidine at physiological pH.
A Hydrophobic Feature: The aliphatic portion of the cysteine side chain.
Hypothetical Pharmacophore Model for this compound
This table outlines the principal pharmacophoric features of the tripeptide. In a real model, each feature would be assigned 3D coordinates.
| Pharmacophoric Feature | Corresponding Chemical Group | Potential Role in Binding |
| Hydrogen Bond Donor (HBD) | Cysteine Thiol (-SH) | Interaction with electronegative atoms (O, N) in receptor |
| Hydrogen Bond Donor (HBD) | Histidine Imidazole (N-H) | Interaction with electronegative atoms (O, N) in receptor |
| Hydrogen Bond Acceptor (HBA) | Peptide Carbonyls (C=O) | Interaction with H-bond donors (e.g., -NH, -OH) in receptor |
| Hydrogen Bond Acceptor (HBA) | Histidine Imidazole (N) | Interaction with H-bond donors in receptor |
| Positive Ionizable (PI) | Histidine Imidazole Ring | Ionic interaction with negatively charged residues (e.g., Asp, Glu) |
This table is for illustrative purposes only and represents a simplified, hypothetical pharmacophore model.
In Silico Prediction of Peptide Stability and Degradation Pathways
The therapeutic potential of a peptide is highly dependent on its stability. In silico methods can predict how a peptide might be broken down, both by enzymes and through chemical reactions, providing crucial insights before undertaking costly and time-consuming experimental studies.
Computational Assessment of Proteolytic Cleavage Sites
Peptides in the body are susceptible to degradation by proteases, which are enzymes that cleave peptide bonds. wikipedia.org Computational tools like PeptideCutter, Procleave, or machine-learning models can predict potential cleavage sites within a peptide sequence based on the known specificities of various proteases. expasy.orgnih.gov These tools analyze the amino acid sequence flanking the peptide bonds to determine if it matches the preferred cutting pattern of an enzyme.
The sequence of this compound contains two peptide bonds: Cys-Gly and Gly-His. An in silico analysis would assess the likelihood of cleavage at these sites by common proteases. For example, trypsin typically cleaves after lysine (B10760008) or arginine, so it would not be expected to cleave this peptide. Chymotrypsin prefers large hydrophobic residues like phenylalanine, tryptophan, or tyrosine, making it an unlikely candidate as well. chegg.com However, other less specific proteases could potentially degrade the peptide.
Hypothetical Proteolytic Cleavage Prediction for this compound
This table provides a hypothetical output from a cleavage prediction tool, indicating the susceptibility of the peptide bonds to various proteases. A "Yes/No" prediction is a simplified output; many tools provide a probability score. nih.gov
| Protease | Cleavage Site Specificity | Predicted Cleavage of Cys-Gly? | Predicted Cleavage of Gly-His? |
| Trypsin | After Lys, Arg | No | No |
| Chymotrypsin | After Phe, Trp, Tyr | No | No |
| Pepsin (pH >2) | Prefers Phe, Trp, Tyr, Leu | Low Probability | Low Probability |
| Thermolysin | Before Ile, Met, Phe, Trp, Tyr, Val | No | No |
| Proteinase K | After aliphatic or aromatic residues | Possible | Possible |
This table is for illustrative purposes only. Actual predictions may vary based on the specific algorithm used.
Prediction of Chemical Degradation Pathways (e.g., Oxidation, Hydrolysis)
Beyond enzymatic degradation, peptides can undergo chemical degradation, which is highly dependent on their amino acid composition and the environmental conditions (pH, presence of oxidants). acs.orgnih.gov
For this compound, the most significant predicted degradation pathways would involve its reactive residues:
Oxidation of Cysteine: The thiol group of cysteine is highly susceptible to oxidation. nih.govportlandpress.com It can react with other cysteine residues to form a disulfide-bonded dimer or be oxidized to sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic acids (R-SO₃H). mdpi.comacs.org This is often the primary pathway for the degradation of cysteine-containing peptides. acs.org
Hydrolysis: The peptide bonds (Cys-Gly and Gly-His) can be broken by hydrolysis, a process that is typically very slow at neutral pH but can be accelerated by strong acids or bases. longdom.org The presence of certain neighboring amino acids can sometimes influence the rate of hydrolysis.
Histidine-related reactions: The imidazole side chain of histidine can potentially participate in or influence degradation reactions, although it is generally less reactive than the cysteine thiol.
Summary of Predicted Chemical Degradation Pathways
| Degradation Pathway | Residue Involved | Description of Reaction | Potential Product(s) |
| Oxidation | Cysteine | The thiol group is oxidized, potentially forming a dimer with another molecule. | Disulfide-linked dimer of this compound |
| Further Oxidation | Cysteine | The sulfur atom is further oxidized to higher oxidation states in a strongly oxidative environment. | Peptides containing Cysteine-sulfenic, -sulfinic, or -sulfonic acid |
| Peptide Bond Hydrolysis | Cys-Gly, Gly-His | Cleavage of the amide bond by the addition of a water molecule, typically under acidic or basic conditions. | Free amino acids (Cysteine, Glycine) and dipeptides (Glycyl-histidinamide) |
This table is for illustrative purposes only and outlines the most probable, theoretically-derived degradation pathways.
Cysteine-Directed Bioconjugation for Probe Development
The sulfhydryl group of the cysteine residue is a prime target for selective chemical modification due to its high nucleophilicity, particularly at physiological pH. This reactivity allows for the specific attachment of various molecular probes to the tripeptide.
Maleimide-based reagents are widely employed for their high specificity towards thiol groups, forming stable thioether bonds. The reaction between the thiol of the cysteine residue in this compound and a maleimide-functionalized molecule proceeds via a Michael addition. This approach is highly efficient for labeling the peptide with fluorophores, biotin, or other reporter molecules. smolecule.comyoutube.comsigmaaldrich.com The reaction is typically carried out at a pH range of 6.5-7.5 to ensure selectivity for the thiol group over the N-terminal amine. thermofisher.com
Table 1: Examples of Maleimide-Based Probes for Cysteine Labeling
| Maleimide (B117702) Probe | Resulting Conjugate Function | Potential Research Application |
| Fluorescein-5-Maleimide | Fluorescently labeled peptide | Cellular imaging, binding assays |
| Biotin-Maleimide | Biotinylated peptide | Affinity purification, immunoassays |
| Maleimide-PEG-NHS Ester | PEGylated and reactive peptide | Drug delivery studies, surface immobilization |
This table presents hypothetical examples of how this compound could be functionalized using maleimide chemistry, based on established principles of bioconjugation.
Thiol-ene and thiol-yne "click" reactions offer an alternative for the controlled and efficient bioconjugation of this compound. These reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups, making them ideal for complex molecular assemblies. nih.gov The thiol-ene reaction involves the radical-mediated addition of the cysteine thiol across a double bond (ene), while the thiol-yne reaction proceeds with an alkyne. These methods provide a robust platform for creating well-defined peptide conjugates. nih.gov
Table 2: Comparison of Thiol-Click Chemistry Approaches
| Reaction Type | Reagents | Key Advantages |
| Thiol-Ene | Alkene, Photoinitiator | High efficiency, rapid reaction kinetics |
| Thiol-Yne | Alkyne, Radical Initiator | Forms a more stable thioether linkage |
This table provides a comparative overview of thiol-click chemistry reactions that could be applied to this compound, based on general chemical principles.
N-Terminal and C-Terminal Modification for Immobilization and Sensing
The N-terminal amine and the C-terminal histidinamide of this compound provide additional handles for chemical modification, enabling its immobilization on solid supports or integration into sensor platforms.
The free α-amino group at the N-terminus of this compound can be readily coupled to surfaces functionalized with carboxylic acids or activated esters (e.g., N-hydroxysuccinimide esters) through amide bond formation. researchgate.net This is a common strategy for immobilizing peptides onto materials like agarose (B213101) beads for affinity chromatography or gold surfaces for biosensing applications. Conversely, while the C-terminus is an amide, derivatization strategies targeting the imidazole ring of histidine could be employed for surface attachment.
The unique structural features of this compound make it an attractive candidate for the development of novel biosensors. nih.gov When immobilized on an electrode surface, for instance, the tripeptide can act as a recognition element for specific analytes. The cysteine residue can facilitate self-assembly onto gold surfaces, a common technique in the fabrication of electrochemical biosensors. The histidine residue, with its imidazole side chain, can participate in metal ion coordination, making the peptide potentially useful for the detection of heavy metals.
Table 3: Potential Biosensor Applications of this compound
| Biosensor Type | Immobilization Strategy | Potential Analyte |
| Electrochemical | Cysteine-thiol on gold electrode | Metal ions, specific proteins |
| Optical (e.g., SPR) | N-terminal amine coupling to sensor chip | Biomolecules, enzymes |
This table illustrates hypothetical biosensor designs incorporating this compound, based on its chemical properties and established biosensor technologies.
Chemo-Selective Ligation Techniques
Chemo-selective ligation methods allow for the precise formation of a native peptide bond between two unprotected peptide fragments. nih.gov While direct research on this compound in this context is limited, its structure lends itself to several established ligation strategies. For instance, if synthesized with a C-terminal thioester, it could undergo native chemical ligation (NCL) with another peptide possessing an N-terminal cysteine. This would result in a larger, well-defined peptide sequence with this compound incorporated at the N-terminus of the final product. Such strategies are invaluable for the synthesis of larger, more complex peptide-based tools and therapeutics. nih.gov
Derivatization and Bioconjugation Strategies for Research Applications
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. wikipedia.org The reaction involves the chemoselective coupling of a peptide with a C-terminal thioester to another peptide possessing an N-terminal cysteine residue. wikipedia.org this compound, with its accessible N-terminal cysteine, is an ideal candidate for participation in NCL reactions as the N-terminal fragment.
The fundamental mechanism of NCL proceeds in two steps. First, the thiol side chain of the N-terminal cysteine of a peptide attacks the C-terminal thioester of a second peptide, leading to a transthioesterification reaction that forms a thioester-linked intermediate. wikipedia.orgmit.edu This is followed by a spontaneous and irreversible intramolecular S-to-N acyl shift, which results in the formation of a native peptide bond at the ligation site. wikipedia.orgmit.edu The reaction is typically conducted in an aqueous buffer at a neutral pH. wikipedia.org
For this compound to be utilized in NCL, a partner peptide with a C-terminal thioester is required. The synthesis of such peptide thioesters can be achieved using standard solid-phase peptide synthesis (SPPS) protocols, often employing Boc chemistry. wikipedia.orgnih.gov Fmoc-based SPPS can also be used, although the synthesis of the C-terminal thioester requires specific strategies to avoid its cleavage during the basic conditions of Fmoc deprotection. nih.gov
The ligation of a peptide-thioester (Peptide 1) to this compound (Peptide 2) would proceed as illustrated below:
Table 1: Key Components and Products in a Representative NCL Reaction with this compound
| Component | Structure/Description | Role in NCL |
| Peptide 1 | A synthetic peptide with a C-terminal thioester (e.g., -CO-SR). | The electrophilic component that provides the C-terminal extension. |
| This compound (Peptide 2) | H₂N-Cys-Gly-His-CONH₂ | The nucleophilic component with the N-terminal cysteine. |
| Thiol-Thioester Intermediate | Peptide 1-CO-S-Cys-Gly-His-CONH₂ | A transient intermediate formed by the initial transthioesterification. |
| Ligated Product | Peptide 1-Cys-Gly-His-CONH₂ | The final product with a native peptide bond formed at the ligation site. |
Oxime and hydrazone ligation methods are highly chemoselective reactions that are widely used for the bioconjugation of peptides and proteins. nih.govnih.gov These reactions involve the formation of a stable oxime or hydrazone bond from the reaction of a carbonyl group (an aldehyde or a ketone) with an aminooxy or hydrazide group, respectively. nih.govrsc.org For a peptide like this compound to be used in such modular assembly strategies, it must first be derivatized to introduce one of these reactive functionalities.
A plausible strategy for the derivatization of this compound for oxime or hydrazone ligation involves the modification of the histidine residue. The imidazole (B134444) side chain of histidine can be targeted for chemical modification to introduce a ketone group, which can then serve as a handle for conjugation. springernature.com For instance, a late-stage functionalization approach using radical chemistry can achieve the C2-alkylation of the histidine residue, which can then be converted to a ketone. springernature.com
Derivatization of this compound: Introduction of a carbonyl group (e.g., a ketone) onto the histidine side chain.
Ligation with a Functionalized Partner: Reaction of the ketone-derivatized peptide with a molecule containing an aminooxy or hydrazide group.
Table 2: Representative Components for Hydrazone Ligation of a Derivatized this compound
| Component | Description | Role in Hydrazone Ligation |
| Ketone-derivatized this compound | The tripeptide with a ketone group introduced, for example, on the histidine side chain. | The electrophilic partner containing the carbonyl functionality. |
| Hydrazide-functionalized Molecule | A molecule of interest (e.g., a fluorophore, a drug, or another peptide) bearing a hydrazide group (-CO-NHNH₂). | The nucleophilic partner that reacts with the ketone. |
| Hydrazone-linked Conjugate | The final product where the two components are linked by a stable hydrazone bond. | The assembled biomolecule with the desired functionality. |
The formation of oxime and hydrazone linkages is typically efficient under mild, slightly acidic aqueous conditions, which are generally compatible with the stability of peptides. nih.gov The reaction can be catalyzed by nucleophilic catalysts like aniline (B41778) and its derivatives to increase the reaction rate, which is particularly beneficial when working with low concentrations of reactants. nih.gov This modular approach allows for the versatile assembly of this compound into more complex structures for a wide array of research applications, including the development of molecular probes and peptide-based drug conjugates. springernature.com
Future Research Trajectories and Broader Academic Implications
Development of Advanced Synthetic Routes for Analogues
The creation of L-Cysteinylglycyl-L-histidinamide and its derivatives is fundamental to exploring their functions. Future research is anticipated to concentrate on devising more efficient and adaptable synthetic methods. A significant challenge in synthesizing peptides containing both cysteine and histidine lies in the potential for the imidazole (B134444) side chain of histidine to act as an unwanted nucleophile if left unprotected. researchgate.net Furthermore, C-terminal cysteine residues are particularly susceptible to racemization (epimerization) during synthesis. nih.gov
Advanced strategies will be necessary to overcome these hurdles. This includes the development of novel protecting groups for the cysteine and histidine side chains that are stable during peptide bond formation but can be removed under specific conditions without altering the final molecule. nih.gov Researchers may also explore chemoenzymatic methods, which combine chemical and enzyme-catalyzed reactions, to improve synthesis efficiency and stereoselectivity. acs.org The use of ynamides as coupling reagents represents another novel approach for creating peptide bonds under very mild conditions. researchgate.net
A comparison of potential synthetic strategies highlights the trade-offs involved:
| Synthetic Strategy | Advantages | Challenges | Potential Solutions |
| Solid-Phase Peptide Synthesis (SPPS) | Well-established, suitable for automation, high throughput. | C-terminal cysteine epimerization, side reactions with unprotected histidine. researchgate.netnih.gov | Use of specialized resins (e.g., 2-chlorotrityl chloride resin), optimized coupling reagents, novel orthogonal protecting groups. nih.gov |
| Solution-Phase Synthesis | Scalable for large quantity production, better control over reaction conditions. | More time-consuming, purification can be complex. | Use of solubilizing tags to aid in purification and handling. nih.gov |
| Chemoenzymatic Ligation | High stereoselectivity, reduced need for protecting groups, environmentally friendly. | Limited enzyme substrate scope, potential for enzyme inhibition. | Enzyme engineering, use of peptide ligases with broader specificity. acs.orgnih.gov |
| Native Chemical Ligation (NCL) | Forms a native peptide bond, highly chemoselective, compatible with unprotected peptides. nih.gov | Requires an N-terminal cysteine on one fragment and a C-terminal thioester on the other. nih.gov | Development of methods to generate stable peptide thioesters. proquest.com |
Elucidation of Novel Biochemical Roles in Understudied Biological Systems
The specific biochemical functions of this compound are largely unknown. Future studies will likely aim to uncover its roles in diverse biological systems, particularly in non-mammalian organisms like bacteria, fungi, or plants. nih.gov The peptide's structure, containing both cysteine and histidine, strongly suggests a potential role in metal ion coordination and redox processes.
The thiol group of cysteine and the imidazole ring of histidine are effective ligands for metal ions. mdpi.com This suggests the peptide could be involved in metal ion homeostasis, transport, or detoxification. For instance, studies have shown that histidine and histidinamide can form stable complexes with copper ions, mitigating their toxicity. mdpi.com The cysteine residue also makes the peptide a candidate for involvement in redox regulation, where it could function as an antioxidant or participate in thiol-disulfide exchange reactions that modulate protein function. nih.govnih.gov Research in microorganisms or plants could reveal its contribution to responses against oxidative stress. nih.gov
| Potential Role | Relevant Amino Acid(s) | Mechanism of Action | Example Biological Context |
| Metal Ion Chelation | Cysteine, Histidine | The thiol and imidazole side chains coordinate with metal ions like Cu²⁺, Zn²⁺, or Ni²⁺. mdpi.com | Metal homeostasis in bacteria; detoxification in plants. |
| Redox Regulation | Cysteine | The thiol group can be oxidized to scavenge reactive oxygen species (ROS) or form disulfide bonds, regulating protein activity. nih.govnih.gov | Fungal or bacterial response to oxidative stress. |
| Enzyme Modulation | Histidine | The imidazole side chain can act as a general acid-base catalyst, potentially binding to and modulating enzyme active sites. nih.gov | Regulation of metabolic pathways in microorganisms. |
| Structural Component | Cysteine | Formation of disulfide bonds to stabilize protein or peptide structures. nih.gov | Structural integrity of secreted peptides in various organisms. |
Integration into Advanced Analytical Systems for Biomarker Discovery (excluding human clinical applications)
The distinct chemical properties of this compound make it a promising candidate for incorporation into new analytical technologies for biomarker discovery in non-human systems, such as environmental monitoring or agricultural science. The profiling of peptides and proteins in biological fluids is a key strategy for discovering biomarkers that reflect the status of an organism. nih.gov
For example, the peptide's metal-binding capabilities could be harnessed by immobilizing it on sensor surfaces to create probes for detecting heavy metal contamination in water or soil samples. researchgate.net Furthermore, its cysteine residue could be used in "click chemistry" or other bioconjugation techniques to selectively capture and enrich other thiol-containing molecules from complex mixtures, such as plant or microbial extracts, for analysis by mass spectrometry. acs.orgnih.gov This approach could aid in identifying novel metabolites or potential biomarkers related to plant health or microbial metabolism. acs.org The integration of such tools into a comprehensive pipeline can enhance the discovery and verification of novel biomarkers. nih.gov
Contribution to Fundamental Understanding of Peptide Structure-Function Relationships
Investigating this compound and its analogues provides a valuable opportunity to deepen the fundamental understanding of how a peptide's sequence and chemical features dictate its three-dimensional structure and function. libretexts.orgjcu.edu.au The relationship between a peptide's primary sequence and its final folded structure is a central concept in biochemistry. libretexts.org
A key feature of this peptide is its C-terminal amide. In contrast to a negatively charged C-terminal carboxylate, the neutral amide group can significantly alter a peptide's properties. msu.edu Amidation can increase stability by making the peptide more resistant to degradation by certain enzymes and can also influence its conformation and biological activity, often by mimicking a peptide bond in a larger protein. jpt.compeptide.comnih.gov
Systematic studies comparing this compound with its carboxylated counterpart (L-Cysteinylglycyl-L-histidine) and other analogues would provide critical data on how these modifications affect properties like metal binding, redox potential, and conformational dynamics. nih.gov
| Structural Feature | Potential Impact on Function | Rationale |
| Cysteine Thiol Group | Redox activity, metal chelation, disulfide bond formation. | The sulfhydryl group is highly reactive and can participate in a variety of chemical reactions. nih.govwikipedia.org |
| Histidine Imidazole Ring | Metal chelation, acid-base catalysis, hydrogen bonding. | The imidazole side chain is a versatile functional group with a pKa near physiological pH. nih.gov |
| Glycine (B1666218) Residue | Conformational flexibility. | With only a hydrogen atom as its side chain, glycine introduces minimal steric hindrance, allowing for a wider range of backbone conformations. wikipedia.org |
| C-terminal Amide | Increased stability, neutral charge, altered binding affinity. | The amide group is uncharged and can act as a hydrogen bond donor, mimicking a peptide bond and increasing resistance to carboxypeptidases. jpt.comnih.gov |
Exploration of Supramolecular Assembly and Self-Assembling Peptide Systems
Peptides can spontaneously organize into larger, well-ordered structures through a process called self-assembly, driven by non-covalent interactions. frontiersin.orgacs.org this compound contains all the necessary elements to participate in such processes, making it a target for research in materials science and nanotechnology.
The self-assembly of peptides can be triggered by various stimuli, including changes in pH, temperature, or the presence of metal ions. frontiersin.orgnih.gov The histidine residue, with its pH-sensitive imidazole ring, could act as a switch to control assembly. nih.govresearchgate.net The cysteine residue offers another layer of control through its ability to form reversible disulfide bonds under oxidizing conditions, which can crosslink peptide chains and stabilize the resulting nanostructures. nih.govmdpi.com This redox-responsive behavior has been used to modulate the formation and properties of peptide-based hydrogels. mdpi.com The combination of different peptide building blocks, known as co-assembly, can further expand the complexity and functionality of the resulting materials. nih.gov
Future research could explore how these different stimuli can be used to direct the assembly of this compound into specific nanostructures like fibers, tubes, or hydrogels for applications in areas like catalysis or environmental remediation. researchgate.netfrontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
